molecular formula C14H11NO2S2 B2677209 N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034253-50-2

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide

Cat. No. B2677209
CAS RN: 2034253-50-2
M. Wt: 289.37
InChI Key: YPSFKXIINGWVER-UHFFFAOYSA-N
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Description

“N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide” is a chemical compound that contains a thiophene nucleus. Thiophene and its derivatives are recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . The thiophene nucleus has been found in numerous biologically active and natural compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of different nucleophiles and electrophiles . The titled enaminone is prepared via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds is derived from their spectral information .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves several key components. The compound contains a thiophene nucleus, which is a five-membered heterocyclic compound containing a sulfur atom . It also contains a furan ring, which is a five-membered heterocyclic compound containing an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps. The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide is not well understood, but studies suggest that it may act by inhibiting the growth of cancer cells through the induction of apoptosis. Apoptosis is a process of programmed cell death that occurs in response to various stimuli, including DNA damage and oxidative stress. This compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the cleavage of various cellular proteins and the eventual degradation of the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but studies suggest that it may have potential applications in the treatment of cancer and other diseases. In vitro studies have shown that this compound can induce apoptosis in cancer cells, leading to cell death. However, more research is needed to determine the potential side effects of this compound and its suitability for use in humans.

Advantages and Limitations for Lab Experiments

One advantage of using N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide in lab experiments is its high yield and purity. This compound can be synthesized in large quantities with high purity, making it suitable for use in various applications. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce apoptosis in cancer cells, but more research is needed to determine its potential side effects and toxicity in humans.

Future Directions

There are many future directions for the study of N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide. One potential direction is the development of new anticancer agents based on this compound. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs. Another potential direction is the use of this compound in the synthesis of organic semiconductors for use in electronic devices. The unique properties of this compound make it a promising building block for the synthesis of new materials with potential applications in electronics. Finally, more research is needed to determine the potential side effects and toxicity of this compound in humans, which will be important for its eventual use in clinical settings.

Synthesis Methods

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide involves the reaction of 5-(thiophen-3-yl)furan-2-carbaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the final product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In organic electronics, this compound has been used as a hole transport material in organic solar cells, leading to improved device performance.

properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-14(13-2-1-6-19-13)15-8-11-3-4-12(17-11)10-5-7-18-9-10/h1-7,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSFKXIINGWVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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